molecular formula C13H14ClN5OS B5738484 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide

2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B5738484
M. Wt: 323.80 g/mol
InChI Key: AOYGAMRFRWGNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide, also known as ATMTCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the tetrazole-based compounds family, which has been extensively studied for their biological activities. ATMTCA has been reported to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide is not fully understood. However, it has been suggested that 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression.

Advantages and Limitations for Lab Experiments

2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It has also been shown to have low toxicity, making it safe for use in animal studies.
However, there are also some limitations to using 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide in lab experiments. It has low solubility in water, which can make it difficult to administer in some studies. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret study results.

Future Directions

There are several future directions for research on 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential as a treatment for other inflammatory and painful conditions, such as arthritis and neuropathic pain. Additionally, further research is needed to determine the optimal dosage and administration of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide for therapeutic use.

Synthesis Methods

The synthesis of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with allylamine and sodium azide to form the tetrazole ring. The resulting compound is then reacted with 2-mercapto-N-(5-chloro-2-methylphenyl)acetamide to form 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide.

Scientific Research Applications

2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide has been the subject of several scientific research studies due to its potential therapeutic properties. One study investigated the anti-inflammatory and analgesic effects of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide in animal models of inflammation and pain. The results of the study showed that 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide significantly reduced inflammation and pain, suggesting that it could be a potential treatment for inflammatory and painful conditions.
Another study investigated the anti-cancer properties of 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide. The study showed that 2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide inhibited the growth of cancer cells in vitro and in vivo, suggesting that it could be a potential treatment for cancer.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5OS/c1-3-6-19-13(16-17-18-19)21-8-12(20)15-11-7-10(14)5-4-9(11)2/h3-5,7H,1,6,8H2,2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYGAMRFRWGNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=NN2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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